4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a bis(2-methylpropyl)sulfamoyl group at the 4-position of the benzene ring and a 5-cyclopropyl-substituted 1,3,4-oxadiazol-2-yl moiety as the amide substituent. The molecular formula is C₂₃H₃₄N₄O₄S, with a molecular weight of 486.61 g/mol (calculated based on structure). The 1,3,4-oxadiazole ring is a common pharmacophore known for antimicrobial and antifungal activities, while the cyclopropyl group may enhance metabolic stability .
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-13(2)11-24(12-14(3)4)29(26,27)17-9-7-15(8-10-17)18(25)21-20-23-22-19(28-20)16-5-6-16/h7-10,13-14,16H,5-6,11-12H2,1-4H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNHDBLHEALIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the oxadiazole and sulfonamide intermediates with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to ring opening or amine formation.
Substitution: The aromatic benzamide ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties, given the sulfonamide group’s known activity against bacterial enzymes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes that interact with the sulfonamide group. The oxadiazole ring and benzamide moiety may also contribute to binding affinity and specificity. The molecular targets often include bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Observations:
Sulfamoyl Group Variations: The target compound’s bis(2-methylpropyl)sulfamoyl group is bulkier and more lipophilic compared to LMM5’s benzyl(methyl) or LMM11’s cyclohexyl(ethyl) groups. This may influence membrane permeability and target binding . The bis(2-cyanoethyl) analog () introduces polar cyano groups, likely reducing lipophilicity and altering solubility .
Oxadiazole Substituents: The 5-cyclopropyl group in the target compound contrasts with LMM5’s 5-[(4-methoxyphenyl)methyl] and LMM11’s 5-furan-2-yl substituents. Cyclopropyl groups are known to enhance metabolic stability, whereas aromatic substituents (e.g., furan) may improve π-π stacking interactions with biological targets .
Biological Activity :
- LMM5 and LMM11 demonstrated antifungal activity against Candida albicans, likely due to thioredoxin reductase inhibition. The target compound’s lack of reported activity highlights the critical role of sulfamoyl and oxadiazole substituents in bioactivity .
Physical Properties: Fluorinated analogs (e.g., 5f) exhibit higher melting points (236–237°C), suggesting stronger intermolecular forces compared to non-halogenated derivatives . The target compound’s melting point is unreported but may be lower due to its branched alkyl groups.
Biological Activity
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide core with a sulfamoyl group and an oxadiazole moiety. Its chemical structure can be represented as follows:
Key Structural Components
- Benzamide Backbone : Provides stability and functionality.
- Sulfamoyl Group : Imparts unique reactivity and potential for biological interaction.
- Oxadiazole Moiety : Known for its role in enhancing biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : Interaction with specific receptors can lead to modulation of signaling pathways critical for various physiological responses.
Research Findings
Recent studies have highlighted several important aspects of the compound's biological activity:
- Antitumor Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| HeLa (Cervical) | 8.0 | |
| A549 (Lung) | 15.0 |
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections .
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The study demonstrated a marked reduction in tumor size when administered at doses of 10 mg/kg .
Comparative Analysis with Similar Compounds
When compared to other benzamide derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound Name | Biological Activity |
|---|---|
| Benzamide | Moderate anticancer effects |
| Sulfamoyl-benzamide derivatives | Variable activity |
| 4-[bis(2-methylpropyl)sulfamoyl] derivative | High cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
